molecular formula C18H23N3O4 B2780103 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 556016-83-2

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2780103
CAS RN: 556016-83-2
M. Wt: 345.399
InChI Key: CBYSISWBIMDRAV-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide, also known as DEDPA, is a synthetic compound that has been studied for its potential therapeutic applications. DEDPA is a member of the spiroacetamides family, which are known for their ability to interact with essential biological targets in the body. This compound has been studied for its potential use in the treatment of a variety of conditions, including inflammation, cancer, and metabolic disorders.

Scientific Research Applications

Synthesis and Antihypertensive Activity

One area of research involving diazaspiro decane derivatives, which are structurally related to the compound , includes the synthesis and evaluation of their antihypertensive activity. A study by Caroon et al. (1981) explored the antihypertensive effects of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones in rats, highlighting the potential of these compounds as antihypertensive agents through alpha-adrenergic blockade (Caroon et al., 1981).

Supramolecular Arrangements

Research by Graus et al. (2010) focused on the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including compounds with structural similarities to 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide. This study shed light on how substituents on the cyclohexane ring influence supramolecular structures, potentially impacting the material's properties and applications (Graus et al., 2010).

Synthesis of Bridged Analogs of Alkaloids

Another study by Konovalova et al. (2013) reported on the synthesis of bridged analogs of pyrrolizidine alkaloids through reactions involving diazaspiro decane derivatives. This research highlights the chemical versatility of these compounds and their potential in synthesizing complex molecular structures with biological relevance (Konovalova et al., 2013).

Biological Activity and Drug Development

Additional research has focused on the synthesis and biological activity of various acetamides and arylureas derived from diazaspiro decane compounds. For example, Mazzone et al. (1987) explored the anti-inflammatory and analgesic activities of these derivatives, contributing to the understanding of their pharmacological potential (Mazzone et al., 1987).

properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-14-8-6-13(7-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYSISWBIMDRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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